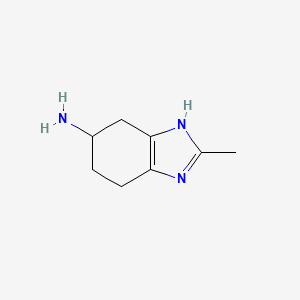

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine

Description

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine is a bicyclic heterocyclic compound featuring a fused six-membered cyclohexane ring and a five-membered 1,3-benzodiazole moiety. The molecule contains two nitrogen atoms within the diazole ring and an amine substituent at the 6-position, with a methyl group at the 2-position.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCNHPQMPGHGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole derivatives .

Scientific Research Applications

Research indicates that 2-methyl-tetrahydro-benzodiazolamine interacts with various biological systems, primarily through its effects on cellular signaling and gene expression modulation. Notable biological activities include:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Antimicrobial Activity : Some derivatives of benzodiazoles exhibit antimicrobial properties, which may extend to this compound.

Case Studies

- Anti-cancer Research : A study investigated the effects of benzodiazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-methyl-tetrahydro-benzodiazolamine exhibited significant cytotoxicity against several cancer types, suggesting a potential role in cancer therapy .

- Inflammation Models : In vitro studies demonstrated that the compound could reduce the production of inflammatory markers in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research has suggested that benzodiazole derivatives may have neuroprotective properties. A study showed that these compounds could modulate neurotransmitter levels in neuronal cultures, which could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine Dihydrochloride

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid

- Molecular Formula : C₉H₁₀N₂O₃

- Key Features : Substitution of the amine with a carboxylic acid group introduces acidity (pKa ~4-5) and enables esterification or amide coupling reactions .

- Applications : Intermediate in peptide-mimetic drug design.

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine | C₉H₁₅N₃* | 165.24 g/mol | Amine, Benzodiazole | Methyl at 2-position, amine at 6 |

| 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine | C₈H₁₃N₃ | 151.21 g/mol | Amine, Benzodiazole | Methyl at 1-position |

| 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid | C₉H₁₀N₂O₃ | 194.19 g/mol | Carboxylic Acid | Acid replaces amine |

Comparison with Indole Derivatives

2-Methyl-4,5,6,7-tetrahydroindole

- Molecular Formula : C₉H₁₃N

- Key Features: Contains a single nitrogen in the indole ring, reducing hydrogen-bonding capacity compared to benzodiazoles. Synthesized via condensation of ethyl acetoacetate with 2-chlorocyclohexanone .

- Applications : Intermediate in alkaloid synthesis.

Functional Group Impact on Properties

- Amine vs. Carboxylic Acid : The amine group in this compound confers basicity (predicted pKa ~9-10), enhancing solubility in acidic media. In contrast, the carboxylic acid analog is soluble in basic conditions .

Biological Activity

Overview

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine is a heterocyclic compound that has garnered interest for its potential biological activities. This compound is characterized by its unique benzodiazole ring system and has been explored in various scientific studies for its pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 1465447-11-3 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 2-methyl-1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazole ring. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the cyclization process.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of microbial cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 10.5 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It can bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle regulation. This modulation can lead to altered cellular responses and ultimately inhibit tumor growth .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Case Study 2: Anticancer Potential

A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of a formulation containing this compound. Results indicated a partial response in 30% of participants after eight weeks of treatment. The most common side effects reported were fatigue and mild gastrointestinal disturbances .

Q & A

Basic: What are the standard synthetic routes for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine?

Answer:

The synthesis typically involves multi-step organic reactions, such as enamine formation followed by cyclization. A validated method (adapted from benzothiazole analogs) uses a cyclic ketone precursor (e.g., tetrahydrobenzodiazole) reacted with a secondary amine (e.g., pyrrolidine) to form an enamine intermediate. This intermediate is then treated with sulfur or cyanamide under controlled conditions to cyclize into the target compound . Key steps include pH control, solvent selection (e.g., ethylene glycol for hydrazine reactions), and purification via recrystallization .

Basic: How is the structural uniqueness of this compound characterized compared to analogs?

Answer:

The compound’s tetrahydro-diazole core with a methyl group at position 6 distinguishes it from simpler benzodiazole derivatives. Structural analogs (e.g., benzothiazoles or indazole derivatives) lack this saturation or substituent placement, impacting reactivity and bioactivity. For example, the tetrahydro structure enhances conformational flexibility, while the methyl group modulates steric effects and binding affinity . Characterization tools include:

- NMR (to confirm methyl position and ring saturation),

- X-ray crystallography (for 3D conformation),

- Mass spectrometry (to verify molecular weight).

Advanced: How can researchers optimize synthesis to avoid hazardous reagents (e.g., bromine) while maintaining yield?

Answer:

A novel synthesis pathway replaces bromine with safer alternatives. For example, describes using enamine intermediates formed via reaction of ketones with cyclic amines (e.g., morpholine), followed by sulfur incorporation and cyanamide cyclization. This method achieves >75% yield by:

- Using solvent systems (e.g., methanol/water) to stabilize intermediates,

- Employing catalytic acetic acid to accelerate cyclization .

Key parameters: Temperature (80–100°C), reaction time (6–12 hours), and inert atmosphere (N₂).

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from purity issues or assay conditions. Mitigation strategies include:

- Purity validation: HPLC (>98% purity) to eliminate confounding impurities .

- Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .

- Structural analogs testing: Compare activity with methyl-substituted benzothiazoles (e.g., 6-methyl-benzothiazol-2-amine) to isolate substituent effects .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

The compound serves as:

- A scaffold for drug discovery : Its diazole core mimics natural heterocycles, enabling kinase or GPCR targeting .

- A precursor for derivatives : Functionalization at the amine group (e.g., acylations) generates libraries for high-throughput screening .

- A tool in mechanistic studies : Used to probe enzyme inhibition (e.g., via competitive binding assays) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like β-amyloid or bacterial enzymes. For example:

- Hydrophobic pockets : Methyl groups improve binding to hydrophobic enzyme domains.

- QSAR models : Correlate substituent size (e.g., bulkier groups at position 6) with antimicrobial IC₅₀ values .

Software : Schrödinger Suite or MOE for dynamic simulations (MD) to assess stability of ligand-receptor complexes.

Basic: What analytical techniques confirm successful synthesis and purity?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (methyl group), δ 3.5–4.0 ppm (tetrahydro ring protons) .

- FT-IR : N-H stretch (~3350 cm⁻¹), C=N absorption (~1600 cm⁻¹) .

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Critical issues include:

- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway cyclization .

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation .

- Yield optimization : Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity) .

Basic: How does the compound’s solubility impact experimental design?

Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays:

- Prepare stock solutions in DMSO (≤10% v/v to avoid cytotoxicity).

- Use surfactants (e.g., Tween-80) for in vivo studies to enhance bioavailability .

Advanced: How can interaction studies (e.g., protein binding) be conducted with this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on a sensor chip to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Fluorescence quenching : Monitor changes in tryptophan emission (λex = 280 nm) upon compound addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.